molecular formula C14H21ClN2O2 B595128 (S)-Benzyl 3-(aminomethyl)piperidine-1-carboxylate hydrochloride CAS No. 1217774-98-5

(S)-Benzyl 3-(aminomethyl)piperidine-1-carboxylate hydrochloride

Cat. No.: B595128
CAS No.: 1217774-98-5
M. Wt: 284.784
InChI Key: XIPMZIXJQLUJJK-ZOWNYOTGSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-Benzyl 3-(aminomethyl)piperidine-1-carboxylate hydrochloride typically involves the following steps:

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using the above methods. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production .

Biological Activity

(S)-Benzyl 3-(aminomethyl)piperidine-1-carboxylate hydrochloride is a compound of significant interest in medicinal chemistry due to its structural characteristics and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

  • Molecular Formula : C₁₄H₂₁ClN₂O₂
  • Molecular Weight : 284.79 g/mol
  • IUPAC Name : this compound

The compound features a piperidine ring, which is known for its diverse biological activities, particularly in neuropharmacology and cancer research.

The biological activity of this compound can be attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes, which can lead to altered metabolic pathways. For example, studies indicate that piperidine derivatives can act as inhibitors of monoamine oxidase (MAO), an enzyme involved in neurotransmitter degradation.
  • Receptor Modulation : The piperidine structure allows for binding to various receptors, including those in the central nervous system (CNS), potentially influencing neurotransmitter release and signaling pathways.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound:

  • Cell Viability Studies : Research indicates that this compound exhibits significant antiproliferative activity against various cancer cell lines. For instance, it has shown IC50 values ranging from 19.9 µM to 75.3 µM against human breast cancer cells (MDA-MB-231 and MCF-7) and ovarian cancer cells (COV318 and OVCAR-3) .
Cell LineIC50 Value (µM)
MDA-MB-23119.9
MCF-775.3
COV31831.5
OVCAR-343.9

These findings suggest that the compound may selectively target cancer cells while sparing non-cancerous cells, making it a candidate for further development in cancer therapy.

Neuropharmacological Effects

The compound's structural features suggest potential applications in treating neurological disorders:

  • Monoamine Oxidase Inhibition : Piperidine derivatives have been identified as promising candidates for MAO inhibition, which is crucial for managing conditions like depression and anxiety. The ability of this compound to modulate neurotransmitter levels could provide therapeutic benefits in these areas .

Study on Cancer Cell Lines

In a recent pharmacological study, researchers synthesized several derivatives of benzylpiperidine to evaluate their anticancer properties. Among these, derivatives similar to this compound exhibited enhanced activity against MAGL (monoacylglycerol lipase), a target implicated in cancer progression .

The study utilized molecular docking simulations to predict binding affinities and elucidated the interaction mechanisms within the active sites of target enzymes.

Properties

IUPAC Name

benzyl (3S)-3-(aminomethyl)piperidine-1-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O2.ClH/c15-9-13-7-4-8-16(10-13)14(17)18-11-12-5-2-1-3-6-12;/h1-3,5-6,13H,4,7-11,15H2;1H/t13-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIPMZIXJQLUJJK-ZOWNYOTGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)OCC2=CC=CC=C2)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](CN(C1)C(=O)OCC2=CC=CC=C2)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70662659
Record name Benzyl (3S)-3-(aminomethyl)piperidine-1-carboxylate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70662659
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1217774-98-5
Record name Benzyl (3S)-3-(aminomethyl)piperidine-1-carboxylate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70662659
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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